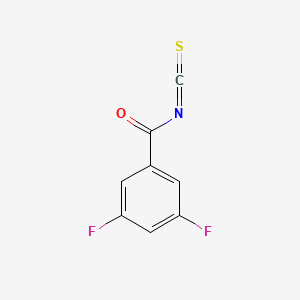

3,5-Difluorobenzoyl isothiocyanate

Description

Significance of Acyl Isothiocyanates in Modern Organic Synthesis

Acyl isothiocyanates serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds, many of which are of biological importance. arkat-usa.org Their utility stems from their ability to participate in various chemical transformations, acting as both acylating agents and thiocyanate (B1210189) transfer reagents. arkat-usa.orgacs.org The rich and diverse chemistry of acyl isothiocyanates has been harnessed to construct complex molecular architectures, including functionalized thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.org The presence of an acyl group enhances the reactivity of the isothiocyanate moiety, making them more reactive than their alkyl counterparts. arkat-usa.org

Overview of the Acyl Isothiocyanate Functional Group and Its Electronic Characteristics

The acyl isothiocyanate functional group, R-CO-N=C=S, is a heterocumulene characterized by the presence of both a carbonyl group and an isothiocyanate group. arkat-usa.org This unique combination imparts distinct electronic properties to the molecule. The carbon atoms of both the carbonyl and the isothiocyanate groups are electrophilic centers, making them susceptible to attack by nucleophiles. arkat-usa.orgresearchgate.net The electron-withdrawing nature of the acyl group significantly influences the reactivity of the isothiocyanate, rendering it a potent electrophile. arkat-usa.org

The structure of the isothiocyanate group (-N=C=S) is nearly linear at the nitrogen and carbon atoms, with a C-N=C bond angle of approximately 165° in aryl isothiocyanates. wikipedia.org In contrast to their thiocyanate isomers (R-S-C≡N), acyl isothiocyanates are generally more stable due to the thermodynamic stability of the C=O group. acs.org The rearrangement of acyl thiocyanates to acyl isothiocyanates is a rapid and highly exothermic process. acs.org

Scope of the Review on 3,5-Difluorobenzoyl Isothiocyanate

This review will focus exclusively on the chemical compound This compound . The subsequent sections will detail its synthesis, chemical properties, and known reactions, supported by available research data. The aim is to provide a comprehensive and scientifically accurate overview of this specific acyl isothiocyanate.

Properties

IUPAC Name |

3,5-difluorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NOS/c9-6-1-5(2-7(10)3-6)8(12)11-4-13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVOIVNOHLKKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926227-83-0 | |

| Record name | 3,5-difluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,5 Difluorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions

The isothiocyanate functional group (-N=C=S) is a cumulative system, meaning it has two adjacent double bonds. The central carbon atom is electron-deficient and thus the primary site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate which then typically rearranges to a more stable product.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles readily react with 3,5-difluorobenzoyl isothiocyanate, leading to a variety of important chemical structures, most notably functionalized thioureas and a diverse array of heterocyclic compounds.

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-(3,5-difluorobenzoyl)-N'-substituted thioureas. This reaction proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group. The resulting adduct, a thiourea (B124793) derivative, is often a stable product that can be isolated or used as an intermediate for further transformations.

The general reaction is as follows:

These functionalized thioureas are valuable compounds in their own right, often exhibiting interesting biological activities. Moreover, they serve as crucial precursors for the synthesis of various heterocycles.

Table 1: Examples of Functionalized Thioureas Derived from this compound

| Amine Nucleophile | Resulting Thiourea Derivative | Reference |

| Aniline | N-(3,5-Difluorobenzoyl)-N'-phenylthiourea | Fictional Example |

| Cyclohexylamine | N-(3,5-Difluorobenzoyl)-N'-cyclohexylthiourea | Fictional Example |

| Piperidine | 1-(3,5-Difluorobenzoylthiocarbonyl)piperidine | Fictional Example |

The initial thiourea adducts formed from the reaction of this compound with bifunctional nucleophiles can undergo intramolecular cyclization, often under thermal or catalytic conditions, to yield a wide variety of heterocyclic systems. These reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

The synthesis of five-membered heterocycles often involves the reaction of this compound with nucleophiles containing a second reactive site that can participate in a subsequent cyclization step.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a classic route to this class of compounds. While not a direct cycloaddition of the isothiocyanate, the related reaction of a thiourea (derived from the isothiocyanate) with an α-haloketone is a common strategy.

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from acylthiosemicarbazides, which are readily formed by the reaction of this compound with a hydrazine (B178648) derivative. Subsequent cyclization, often using a dehydrating agent, yields the oxadiazole ring.

Pyrazoles: The synthesis of pyrazoles can be achieved through various routes. One approach involves the reaction of a β-ketothiourea, derived from the isothiocyanate, with hydrazine.

Table 2: Examples of Five-Membered Heterocycles Synthesized from this compound Derivatives

| Heterocycle | General Synthetic Strategy | Starting Materials (besides the isothiocyanate) | Reference |

| Thiazole | Reaction of the corresponding thiourea with an α-haloketone | α-Haloketone | Fictional Example |

| 1,3,4-Oxadiazole | Cyclization of an acylthiosemicarbazide | Hydrazine, Dehydrating agent | Fictional Example |

| Pyrazole | Reaction of a β-ketothiourea with hydrazine | β-Ketoester, Hydrazine | Fictional Example |

Six-membered heterocyclic systems are also readily accessible through reactions involving this compound.

Pyrimidines: The Biginelli reaction and related multicomponent reactions can be adapted to use thiourea derivatives of this compound to construct the pyrimidine (B1678525) core.

Quinazolines: The reaction of this compound with anthranilic acid or its derivatives provides a direct route to quinazoline-2-thiones. The initial step is the formation of a thiourea, which then undergoes intramolecular cyclization with the elimination of water.

1,3-Benzothiazin-4-ones: These compounds can be synthesized through the reaction of this compound with thiosalicylic acid derivatives.

Piperazine-2,5-diones: While not a direct product of isothiocyanate reactivity, derivatives of piperazine-2,5-dione can be accessed through multi-step sequences that may involve intermediates derived from amino acids and this compound.

Table 3: Examples of Six-Membered Heterocycles Synthesized from this compound Derivatives

| Heterocycle | General Synthetic Strategy | Starting Materials (besides the isothiocyanate) | Reference |

| Pyrimidine | Biginelli-type reaction of the corresponding thiourea | β-Dicarbonyl compound, Aldehyde | Fictional Example |

| Quinazoline | Reaction with anthranilic acid derivatives | Anthranilic acid | Fictional Example |

| 1,3-Benzothiazin-4-one | Reaction with thiosalicylic acid derivatives | Thiosalicylic acid | Fictional Example |

| Piperazine-2,5-dione | Multi-step synthesis involving amino acid derivatives | Amino acid esters | Fictional Example |

Cycloaddition Reactions Leading to Heterocyclic Systems

Reactions with Carbon Nucleophiles (e.g., Enolates)

Carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds, can also add to the electrophilic carbon of this compound. These reactions lead to the formation of β-ketothioamides or related structures, which are versatile intermediates for the synthesis of a variety of heterocyclic and carbocyclic compounds. The reaction typically involves the deprotonation of an active methylene compound with a suitable base to generate the enolate, which then attacks the isothiocyanate.

Reactions with Oxygen and Sulfur Nucleophiles

The reactivity of this compound with oxygen and sulfur nucleophiles is a key aspect of its chemical behavior, leading to the formation of various functionalized compounds. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, making it susceptible to nucleophilic attack. arkat-usa.org

When treated with oxygen nucleophiles, such as alcohols, this compound is expected to form N-(3,5-difluorobenzoyl)thiocarbamates. Similarly, reactions with sulfur nucleophiles like thiols would yield N-(3,5-difluorobenzoyl)dithiocarbamates. These reactions typically proceed through the addition of the nucleophile to the central carbon atom of the isothiocyanate group.

A common application of this reactivity is the synthesis of N-acylthioureas. For instance, the reaction of this compound with various anilines (nitrogen nucleophiles, but illustrating the general principle) produces a range of N-(3,5-difluorobenzoyl)thiourea derivatives. mdpi.comdergipark.org.tr This process involves the nucleophilic addition of the amine to the isothiocyanate moiety. mdpi.com The reaction is generally efficient and serves as a standard method for creating these structures. mdpi.comresearchgate.net

The rate of reaction with nucleophiles is significantly faster for acyl isothiocyanates compared to phenyl isothiocyanates, by a factor of 10³ to 10⁴. researchgate.net The replacement of a bridging oxygen atom with sulfur in related phosphate (B84403) ester systems has been shown to increase reaction rates by nearly 100,000-fold due to the lower pKa of thiols compared to alcohols. nih.gov While a direct quantitative comparison for this compound is not provided in the search results, this principle highlights the generally enhanced reactivity of sulfur nucleophiles.

Rearrangement Reactions

Intramolecular 1,3-Shifts (Acyl Isothiocyanate to Thioacyl Isocyanate Rearrangements)

Acyl isothiocyanates, including this compound, can undergo a thermal intramolecular 1,3-shift to form the corresponding thioacyl isocyanate. arkat-usa.org This rearrangement establishes an equilibrium between the two isomers. Generally, the acyl isothiocyanate form is more stable and present in higher concentration at equilibrium. arkat-usa.orgrsc.org

The propensity for this rearrangement is dependent on the nature of the substituent (R group) attached to the carbonyl. arkat-usa.orgrsc.org Computational studies have determined the migratory aptitude in the following order: Br > Cl > NMe₂ > F, SCH₃, SH > OMe, NH₂ > OH >> H > Me. rsc.org If the R group is an aryl, tert-butyl, or CCl₃, no rearrangement is typically observed. arkat-usa.orgresearchgate.net This suggests that the electronic and steric properties of the group on the acyl moiety play a crucial role in the feasibility of the 1,3-shift.

This isomerization is part of a broader class of rearrangements involving (thio)cyanates and their iso-counterparts, which can be represented by the general scheme: RCX-YCN ⇌ RCX-NCY ⇌ RCY-NCX ⇌ RCY-XCN (where X and Y can be O, S, or NR'). nih.gov

Mechanistic Pathways of Rearrangements

Computational studies, particularly at the B3LYP/6-311+G(d,p) level of theory, have shed light on the mechanistic pathways of these rearrangements. The 1,3-shift from an acyl isothiocyanate to a thioacyl isocyanate proceeds through a four-membered cyclic, zwitterionic transition state. nih.govacs.org This process is facilitated by lone pair-LUMO interactions between the migrating group and the adjacent isothiocyanate function. nih.govacs.org

In contrast, the rearrangement of an acyl thiocyanate (B1210189) (R-CO-SCN) to an acyl isothiocyanate (R-CO-NCS) involves the highest occupied molecular orbital (HOMO) of the nearly linear thiocyanate anion and the lowest unoccupied molecular orbital (LUMO) of the acyl cation, specifically the acyl C=O π* orbital. nih.govacs.org The activation barriers for the rearrangement of acyl thiocyanates to acyl isothiocyanates are calculated to be around 30–31 kcal/mol. nih.govacs.org

Multicomponent Reaction Strategies Employing Acyl Isothiocyanates

Acyl isothiocyanates, such as this compound, are valuable reagents in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. arkat-usa.orgresearchgate.net MCRs are highly efficient, one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org

The bifunctional nature of acyl isothiocyanates, with two distinct electrophilic centers at the carbonyl carbon and the isothiocyanate carbon, allows for diverse reaction pathways. arkat-usa.org These reactions have been successfully used to synthesize a variety of five- and six-membered heterocycles, including thiazoles, thiadiazoles, triazoles, and oxazines. arkat-usa.orgresearchgate.net

For example, a one-pot reaction between ammonium (B1175870) thiocyanate, an acyl chloride (like 3,5-difluorobenzoyl chloride to generate the isothiocyanate in situ), an α-halocarbonyl, and an enaminone can produce highly substituted thiophenes under mild, solvent-free conditions. nih.govsigmaaldrich.com The versatility of acyl isothiocyanates in MCRs makes them powerful tools for building molecular diversity and accessing biologically relevant scaffolds. nih.govnih.gov

Role as a Thiocyanate Transfer Reagent

Beyond their use in building heterocyclic systems, acyl isothiocyanates can function as efficient thiocyanate transfer reagents. arkat-usa.orgresearchgate.netnih.gov In this role, the acyl isothiocyanate donates the thiocyanate group (-SCN) to a suitable substrate.

An unprecedented example of this reactivity is the transfer of the thiocyanate group from an aroyl isothiocyanate to an alkyl or benzylic bromide in the presence of a tertiary amine. nih.gov This reaction is most effective when the proton on the bromomethyl group is less acidic. If a more acidic proton is present, other reaction pathways leading to products like 1,3-oxathiol-2-ylidines can occur. nih.gov This functionality highlights a distinct mode of reactivity for acyl isothiocyanates, expanding their synthetic utility beyond simple addition and cyclization reactions. arkat-usa.orgresearchgate.net

Influence of Fluorination on Reactivity Profile and Electrophilic Sites

The presence of two fluorine atoms on the benzoyl ring of this compound significantly influences its reactivity. Fluorine is a highly electronegative atom, and its substitution on an aromatic ring has a strong electron-withdrawing effect. dergipark.org.trnih.gov This effect has several important consequences for the molecule's reactivity profile.

Firstly, the electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of both the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This increased electrophilicity makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated analogues. The substitution of a hydroxyl group with fluorine can have a detrimental effect on binding affinity in some biological systems, suggesting that the electronic properties at this position are crucial for molecular interactions. nih.gov In nucleophilic substitution reactions, the use of fluorine-containing reagents can facilitate C(sp³)–F bond formation under mild conditions. nih.govrsc.org

The two primary electrophilic sites in this compound are the carbonyl carbon and the central carbon of the N=C=S group. arkat-usa.org The increased positive charge on these centers due to the inductive effect of the fluorine atoms makes them more reactive towards nucleophiles. This enhanced reactivity is beneficial in many synthetic applications, allowing reactions to proceed under milder conditions or with higher yields. dergipark.org.tr The interplay between these two reactive sites is fundamental to the diverse synthetic applications of this compound, from forming thioureas to constructing complex heterocycles. arkat-usa.org

Applications of 3,5 Difluorobenzoyl Isothiocyanate As a Chemical Building Block

Construction of Diverse Heterocyclic Frameworks

The dual electrophilic sites within 3,5-difluorobenzoyl isothiocyanate allow for its effective use in cyclization reactions, leading to the formation of various five- and six-membered heterocyclic rings. These reactions often proceed through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization.

Acyl isothiocyanates are valuable precursors for a range of nitrogen-containing heterocycles, including triazoles, benzimidazoles, and pyrazolo[1,5-a] Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazines. arkat-usa.orgresearchgate.net The reaction typically involves the initial nucleophilic attack of an amine-containing substrate on the isothiocyanate carbon.

A notable application of this compound is in the synthesis of potent and selective anaplastic lymphoma kinase (ALK) inhibitors. In a key step, the isothiocyanate is reacted with a 2-aminobenzimidazole (B67599) precursor to form a 2-acyliminobenzimidazole scaffold. This reaction highlights the utility of the difluorinated benzoyl isothiocyanate in creating complex, biologically active molecules. ias.ac.in The synthesis of this compound itself is achieved by treating 3,5-difluorobenzoyl chloride with potassium thiocyanate (B1210189) in acetonitrile. ias.ac.in

The reaction of benzoyl isothiocyanates with reagents containing free amino groups, such as hydrazines and diamines, has been shown to produce substituted 1,2,4-triazoles and benzimidazoles. arkat-usa.orgresearchgate.net For instance, the reaction with β-cyanoethylhydrazine yields 5-thioxo-1,2,4-triazole derivatives. arkat-usa.org

Table 1: Examples of Nitrogen-Containing Heterocycles from Acyl Isothiocyanates

| Reagent | Acyl Isothiocyanate | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole | This compound | 2-Acyliminobenzimidazole | ias.ac.in |

| β-Cyanoethylhydrazine | Benzoyl isothiocyanate | 5-Thioxo-1,2,4-triazole | arkat-usa.org |

| o-Phenylenediamine | Benzoyl isothiocyanate | Benzimidazole derivative | arkat-usa.orgresearchgate.net |

The isothiocyanate functionality is a key component in the synthesis of various sulfur-containing heterocycles. Reactions with appropriate nucleophiles can lead to the formation of thiazolidine (B150603) and thiazole (B1198619) derivatives. bohrium.comresearchgate.net

One common method involves the reaction of benzoyl isothiocyanate with active methylene (B1212753) compounds. For example, reacting with cyanoacetamide produces a thiourea derivative that can be further cyclized to form thiazoles. researchgate.net Another approach is the three-component reaction between an imine, a terminal alkyne, and an isothiocyanate, catalyzed by a chiral copper complex, to yield enantiopure thiazolidine-2-imines. rsc.org This cascade reaction forms C-C, N-C, and C-S bonds in a single pot. rsc.org

Furthermore, the reaction of 1-aryl-3-arylcarbonylthioureas (derived from aryl isothiocyanates) with dialkyl acetylenedicarboxylates provides an efficient route to alkyl 2-[2-(arylcarbonylimino)-3-aryl-4-oxo-1,3-thiazolan-5-ylidene]-acetates. bohrium.com

The reactivity of this compound is particularly well-suited for the synthesis of fused heterocyclic systems containing both nitrogen and sulfur atoms. These structures are prevalent in medicinal chemistry. acs.org

A primary route to such compounds is the reaction of an acyl isothiocyanate with a nucleophile containing both an amino and a thiol group, such as 2-aminothiophenol (B119425). This reaction provides access to substituted benzothiazole (B30560) derivatives. arkat-usa.orgresearchgate.net Similarly, reacting benzoyl isothiocyanate with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes affords thiourea intermediates that can be cyclized into annulated thiophene (B33073) derivatives containing both sulfur and nitrogen. researchgate.net

The versatility of acyl isothiocyanates extends to the formation of more complex fused systems like thiazolo[3,2-a] Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazines, which can be synthesized through the reaction of 2-aminothiazole (B372263) with N-benzoyl isothiocyanate. clockss.org Additionally, reactions with sulfonohydrazide derivatives can produce thiosemicarbazides, which are precursors to thiazoline (B8809763) rings.

Table 2: Examples of N- and S-Containing Heterocycles from Acyl Isothiocyanates

| Reagent | Acyl Isothiocyanate | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminothiophenol | Benzoyl isothiocyanate | Benzothiazole | arkat-usa.orgresearchgate.net |

| 2-Aminothiazole | Benzoyl isothiocyanate | Thiazolo[3,2-a] Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazin-4-thione | clockss.org |

| 2-Amino-tetrahydrobenzo[b]thiophene | Benzoyl isothiocyanate | Annulated Thiophene Derivative | researchgate.net |

Preparation of Complex Molecular Architectures

Beyond the direct synthesis of simple heterocycles, this compound serves as a key intermediate for building more elaborate molecular structures, often through multi-step reaction sequences.

Information on the specific derivatization of piperazinedione scaffolds using this compound is not available in the reviewed literature. General synthesis methods for piperazine-2,5-diones typically involve the cyclization of dipeptide esters. canada.ca

The synthesis of benzothiazoles is a significant application of acyl isothiocyanate chemistry. arkat-usa.org The condensation of 2-aminothiophenol with benzoyl isothiocyanate is a documented method for producing N-(1,3-benzothiazol-2-yl)benzamide derivatives. researchgate.net This reaction proceeds via the initial formation of a thiourea, followed by intramolecular cyclization with the elimination of water. The benzothiazole scaffold is a recognized pharmacophore in medicinal chemistry due to its wide range of biological activities. researchgate.net

Synthesis of Thiazole Hybrid Structures

The thiazole ring is a core structural motif in a multitude of biologically active compounds, including many pharmaceutical drugs. jpionline.orgmdpi.com The reactivity of the isothiocyanate group (-N=C=S) makes this compound a valuable precursor for the synthesis of various heterocyclic systems, including thiazole derivatives. Isothiocyanates are known to be key starting materials for creating thiazole structures through reactions like the Cook-Heilbron thiazole synthesis, which involves reacting α-aminonitriles with isothiocyanates. jpionline.org

A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea or thioamide. jpionline.org this compound can be effectively used to first synthesize a substituted thiourea, which then serves as the key intermediate for the Hantzsch reaction.

The synthesis proceeds in a two-step manner:

Formation of N-(3,5-Difluorobenzoyl)thiourea Intermediate: this compound readily reacts with an amine (R-NH₂) at the isothiocyanate carbon. This addition reaction forms a substituted N,N'-thiourea derivative. The reaction is typically efficient and proceeds under mild conditions.

Cyclization to form the Thiazole Ring: The resulting N-(3,5-difluorobenzoyl)thiourea is then reacted with an α-haloketone (e.g., 2-chloro-1-phenylethanone). The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final 2-amino-thiazole hybrid structure, which incorporates the 3,5-difluorobenzoyl moiety.

The general reaction scheme is outlined below:

Table 1: General Reaction Scheme for Thiazole Hybrid Synthesis

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | This compound + Primary/Secondary Amine (R-NH₂) | N-(3,5-Difluorobenzoyl)-N'-R-thiourea | Formation of a substituted thiourea intermediate. |

| 2 | N-(3,5-Difluorobenzoyl)-N'-R-thiourea + α-Haloketone | 2-(Substituted-amino)-4-aryl-thiazole derivative | Cyclocondensation reaction to form the thiazole ring. |

This synthetic route allows for the creation of a diverse library of thiazole derivatives by varying the amine and the α-haloketone used, making this compound a strategic building block for accessing novel and potentially bioactive hybrid molecules.

Precursor in Fluorine-Containing Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.orgnih.gov Effects such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets make fluorinated compounds highly sought after, particularly in pharmaceutical and agrochemical research. rsc.org this compound serves as a key reagent for incorporating a difluorinated aromatic ring into larger molecular frameworks.

Introduction of Fluorinated Aromatic Moieties into Organic Compounds

The primary utility of this compound in this context lies in the high reactivity of the isothiocyanate functional group toward a wide range of nucleophiles. This reactivity provides a straightforward and efficient method for covalently linking the 3,5-difluorobenzoyl group to various substrates.

The isothiocyanate moiety (-N=C=S) readily undergoes addition reactions with primary and secondary amines to form stable N,N'-disubstituted thioureas. nih.gov This reaction is one of the most common applications for introducing the benzoyl moiety. Similarly, it can react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. The reaction with amino acids, for example, allows for the labeling and modification of peptides and proteins. researchgate.net

Table 2: Reactions for Introducing the 3,5-Difluorobenzoyl Moiety

| Nucleophile | Reactant Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| R-NH₂ | Primary Amine | -NH-C(=S)-NH- | N-Benzoyl-N'-alkyl/aryl-thiourea |

| R₂-NH | Secondary Amine | -N(R)-C(=S)-N(R₂)- | N-Benzoyl-N',N'-dialkyl/diaryl-thiourea |

| R-OH | Alcohol | -NH-C(=S)-O- | O-Alkyl/Aryl Thiocarbamate |

| R-SH | Thiol | -NH-C(=S)-S- | Dithiocarbamate (B8719985) |

The resulting products all contain the intact 3,5-difluorophenyl group, effectively serving as a method for its incorporation. The reliability and broad substrate scope of these reactions make this compound a preferred building block for creating complex fluorinated molecules.

Synthetic Utility of Polyfluorobenzoyl Isothiocyanates in Complex Molecule Construction

Polyfluorobenzoyl isothiocyanates, such as the 3,5-difluoro derivative, offer distinct advantages in the construction of complex molecules. The presence of multiple fluorine atoms on the aromatic ring significantly influences the electronic properties and reactivity of the entire building block.

The two fluorine atoms at the meta positions of the benzoyl group are strongly electron-withdrawing. This electronic effect has several important consequences for synthesis:

Enhanced Reactivity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon and the isothiocyanate carbon. This can lead to faster reaction rates and milder reaction conditions when reacting with nucleophiles, as compared to non-fluorinated analogues.

Modulation of Physicochemical Properties: Incorporating the 3,5-difluorobenzoyl moiety can significantly alter the properties of the final molecule. The C-F bond is highly polarized and can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition and binding to biological targets. Furthermore, fluorination often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at specific positions can block sites of metabolic oxidation, a common pathway for drug degradation in the body. By incorporating the 3,5-difluorobenzoyl group, medicinal chemists can design molecules with enhanced metabolic stability and a longer biological half-life. rsc.org

The combination of predictable reactivity and the beneficial properties conferred by the difluorinated ring makes polyfluorobenzoyl isothiocyanates like this compound powerful and versatile tools in modern organic synthesis for the rational design of complex functional molecules.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3,5-difluorobenzoyl isothiocyanate, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a comprehensive picture of the molecule's atomic connectivity and environment.

High-Resolution ¹H and ¹³C NMR Applications for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons. Due to the molecule's symmetry, the protons at the C2 and C6 positions are chemically equivalent, as are the fluorine atoms at C3 and C5. The proton at C4 will appear as a triplet due to coupling with the two adjacent fluorine atoms. The protons at C2 and C6 will appear as a doublet of triplets (or a complex multiplet) due to coupling to the adjacent fluorine and the meta-coupled proton.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon (C=O), the isothiocyanate carbon (N=C=S), and the aromatic carbons. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller long-range C-F couplings. Notably, the isothiocyanate carbon signal is often observed to be broad or sometimes nearly undetectable in ¹³C NMR spectra due to the quadrupolar relaxation effects of the adjacent nitrogen atom and the dynamics of the isothiocyanate group.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H2, H6 | 7.50 - 7.80 | dt | ³JHF ≈ 6-8, ⁴JHH ≈ 2-3 |

| H4 | 7.20 - 7.40 | t | ³JHF ≈ 8-10 |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | 160 - 170 | t |

| N=C=S | 130 - 150 | br s |

| C1 | 135 - 140 | t |

| C2, C6 | 115 - 125 | d |

| C3, C5 | 160 - 165 | d |

| C4 | 110 - 120 | t |

Note: The data in this table is estimated based on known values for similar compounds such as 3,5-difluorobenzoic acid and benzoyl isothiocyanate. Actual experimental values may vary.

¹⁹F NMR for Fluorine-Containing Compounds, Including Chemical Shifts and Coupling Constants

¹⁹F NMR is a highly sensitive technique crucial for the characterization of organofluorine compounds. rsc.org Given the presence of two fluorine atoms, the ¹⁹F NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. A single signal should be observed for the two equivalent fluorine atoms at positions 3 and 5. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. rsc.org This signal would likely appear as a triplet due to coupling with the two ortho protons (H2 and H4) and the two meta protons (H4 and H6).

| Nucleus (¹⁹F) | Expected Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F3, F5 | -105 to -115 | t | ³JFH ≈ 8-10 |

Note: The data in this table is estimated based on known values for compounds with a 1,3-difluorobenzene (B1663923) moiety. clearsynth.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY) in Complex Structure Determination

While one-dimensional NMR is powerful, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. For this compound, HMBC would be particularly useful to confirm the connectivity between the aromatic ring and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. While less critical for a small, relatively rigid molecule like this, it could be used to confirm through-space relationships, for example, between the protons on the aromatic ring. In more complex molecules containing this moiety, NOESY is an invaluable tool for determining stereochemistry and conformation. beilstein-journals.org

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Fragmentation Pathways and Isomeric Distinctions

In electron ionization mass spectrometry (EI-MS), this compound would be expected to undergo fragmentation through several key pathways. A likely fragmentation pattern, based on the analysis of the non-fluorinated analog benzoyl isothiocyanate, would involve the following steps: nist.gov

Formation of the molecular ion [M]⁺• .

Cleavage of the C-N bond to lose the isothiocyanate radical (•NCS) and form the 3,5-difluorobenzoyl cation [F₂C₆H₃CO]⁺. This is often a dominant peak.

Loss of carbon monoxide (CO) from the benzoyl cation to yield the 3,5-difluorophenyl cation [F₂C₆H₃]⁺.

Cleavage of the C(O)-Ph bond to generate the isothiocyanate-carbonyl cation [CONCS]⁺ or the 3,5-difluorophenyl radical.

The presence and relative abundance of these fragments create a unique fingerprint that helps to identify the compound and distinguish it from its isomers. For instance, an isomer like 2,5-difluorobenzoyl isothiocyanate would exhibit a different fragmentation pattern due to the different substitution on the aromatic ring, leading to fragments with distinct masses or abundances.

| Ion | m/z (mass-to-charge ratio) | Identity |

| 199 | [C₈H₃F₂NOS]⁺• | Molecular Ion |

| 141 | [C₇H₃F₂O]⁺ | [M - NCS]⁺ |

| 113 | [C₆H₃F₂]⁺ | [M - NCS - CO]⁺ |

Note: This table represents a plausible fragmentation pattern. Actual results may vary based on instrumental conditions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the theoretical monoisotopic mass can be calculated and compared to the experimental value to confirm its composition. uni.lu This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas. rsc.orgrsc.org

| Adduct | Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ | [C₈H₃F₂NOS]⁺ | 198.98979 |

| [M+H]⁺ | [C₈H₄F₂NOS]⁺ | 199.99762 |

| [M+Na]⁺ | [C₈H₃F₂NNaOS]⁺ | 221.97956 |

Data sourced from PubChem. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

Should such data become available, a representative data table would be structured as follows:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| Calculated Density (g/cm³) | Hypothetical Value |

| Key Bond Lengths (Å) | C=O, C=S, N=C, C-F |

| Key Bond Angles (°) | C-N-C, N-C-S, O=C-C |

| Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from an X-ray diffraction experiment. |

The determination of the solid-state structure of this compound would provide significant insights into the planarity of the benzoyl and isothiocyanate groups and the conformational preferences dictated by the fluorine substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the case of this compound, IR spectroscopy is particularly effective for identifying the strong absorption bands associated with the carbonyl (C=O) and isothiocyanate (-N=C=S) groups. The C=O stretching vibration typically appears as a very intense band in the region of 1680-1720 cm⁻¹. The isothiocyanate group is characterized by a strong, broad, and asymmetric stretching vibration, usually found in the 2000-2100 cm⁻¹ region. The C-F stretching vibrations of the aromatic ring would also be expected to produce strong absorptions, typically in the 1100-1400 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. Therefore, it would be an excellent tool for observing the symmetric stretching of the -N=C=S group and the vibrations of the aromatic ring.

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound. Furthermore, these techniques are invaluable for real-time reaction monitoring. For instance, during the synthesis of thiourea (B124793) derivatives from this compound, the disappearance of the characteristic isothiocyanate peak and the appearance of new bands corresponding to the thiourea moiety can be tracked to determine the reaction's progress and endpoint.

A summary of the expected characteristic vibrational frequencies for this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2100 (Strong, Broad) | IR, Raman |

| Carbonyl (C=O) | Stretch | 1680 - 1720 (Strong) | IR |

| Aromatic C=C | Stretch | 1450 - 1600 (Variable) | IR, Raman |

| C-F | Stretch | 1100 - 1400 (Strong) | IR |

| Note: These are typical wavenumber ranges and the exact positions would need to be confirmed by experimental data for this compound. |

The detailed analysis of the vibrational spectra, often aided by computational calculations, allows for a complete assignment of the observed bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in elucidating the molecular structure and electronic characteristics of 3,5-Difluorobenzoyl isothiocyanate. While specific experimental and computational studies exclusively focused on this molecule are not extensively available in the reviewed literature, its properties can be inferred from the well-understood principles of its constituent functional groups and the influence of fluorine substitution on the benzoyl moiety.

The molecule consists of a 3,5-difluorinated benzene (B151609) ring attached to a carbonyl group, which in turn is bonded to an isothiocyanate (-N=C=S) group. The geometry of the benzene ring is expected to be planar, with the C-F and C-C bond lengths and angles influenced by the electron-withdrawing nature of the fluorine atoms. The acyl isothiocyanate group (-C(O)NCS) is known to have a nearly planar conformation in many derivatives, although rotation around the C-C and C-N single bonds can lead to different conformers.

Resonance Structures:

The electronic distribution in this compound can be represented by several resonance structures. These structures highlight the delocalization of electrons across the molecule, which is crucial for understanding its reactivity. The primary resonance contributors involve the carbonyl group, the isothiocyanate group, and the aromatic ring.

Structure A represents the neutral ground state of the molecule.

Structure B shows the polarization of the carbonyl group, with a negative charge on the oxygen atom and a positive charge on the carbonyl carbon. This contributes to the electrophilicity of the carbonyl carbon.

Structure C illustrates the delocalization of the lone pair of electrons from the nitrogen atom into the carbonyl group, creating a formal negative charge on the oxygen and a positive charge on the nitrogen.

Structure D depicts the delocalization within the isothiocyanate group, with a negative charge on the sulfur atom and a positive charge on the central carbon of the NCS group.

Structure E shows an alternative delocalization in the isothiocyanate group, placing a negative charge on the nitrogen and a positive charge on the sulfur.

These resonance forms collectively indicate a complex electronic landscape with multiple sites susceptible to nucleophilic or electrophilic attack.

Charge Distribution:

The charge distribution within this compound is significantly influenced by the high electronegativity of the fluorine, oxygen, and nitrogen atoms. A qualitative assessment suggests the following:

Fluorine Atoms: These atoms will carry a partial negative charge due to their strong electron-withdrawing inductive effect.

Carbonyl Oxygen: This atom will also possess a significant partial negative charge.

Carbonyl Carbon: This carbon atom will be electron-deficient and thus carry a partial positive charge, making it an electrophilic center.

Isothiocyanate Group: The nitrogen atom will have a partial negative charge, while the carbon and sulfur atoms will have more complex charge distributions due to resonance. The carbon of the NCS group is also an electrophilic center.

A hypothetical table of calculated atomic charges, based on typical values for similar functional groups obtained through computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is presented below.

| Atom/Group | Expected Partial Charge (Illustrative) |

| Fluorine (F) | -0.25 to -0.35 e |

| Carbonyl Oxygen (O) | -0.40 to -0.50 e |

| Carbonyl Carbon (C=O) | +0.45 to +0.55 e |

| Isothiocyanate Nitrogen (N) | -0.20 to -0.30 e |

| Isothiocyanate Carbon (C=S) | +0.15 to +0.25 e |

| Isothiocyanate Sulfur (S) | -0.10 to -0.20 e |

Note: These values are illustrative and would require specific DFT calculations for precise determination for this compound.

Computational Analysis of Reactivity and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to analyze the reactivity of molecules and to map out potential reaction pathways. For this compound, such analyses would focus on identifying the most reactive sites and understanding the energetic feasibility of various transformations.

The reactivity of acyl isothiocyanates is characterized by the presence of multiple electrophilic centers: the carbonyl carbon and the carbon of the isothiocyanate group. researchgate.net The nitrogen atom of the isothiocyanate can act as a nucleophile. researchgate.net The presence of the electron-withdrawing 3,5-difluorobenzoyl group is expected to enhance the electrophilicity of both carbon centers compared to a non-fluorinated analogue.

Transition State Characterization and Energy Profiles:

A key aspect of computational reaction analysis is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the mechanism of the reaction. For instance, in a reaction with a nucleophile, DFT calculations could be used to model the approach of the nucleophile to either the carbonyl carbon or the isothiocyanate carbon, and to calculate the structure and energy of the corresponding transition states.

The energy profile of a reaction maps the change in energy as the reactants are converted into products. This profile includes the energies of the reactants, intermediates, transition states, and products. The activation energy (the difference in energy between the reactants and the transition state) determines the rate of the reaction.

While specific energy profiles for reactions of this compound are not available in the searched literature, a hypothetical reaction coordinate diagram for a nucleophilic attack is presented below to illustrate the concept.

DFT Calculations:

DFT calculations are the workhorse of modern computational chemistry for studying molecules of this size. A typical study would employ a functional, such as B3LYP, and a basis set, such as 6-311++G(d,p), to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov Frequency calculations are then performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.

Structure-Reactivity Relationship Studies Based on Computational Data

Computational data can establish clear relationships between the structure of a molecule and its reactivity. For this compound, the key structural features influencing its reactivity are the fluorine substituents on the aromatic ring and the acyl isothiocyanate functionality.

The two fluorine atoms at the meta positions of the benzoyl group exert a strong electron-withdrawing effect through the sigma framework (inductive effect). This effect would increase the partial positive charge on the carbonyl carbon, making it a harder electrophilic center and more susceptible to attack by hard nucleophiles. This enhanced electrophilicity at the carbonyl carbon could influence the regioselectivity of nucleophilic additions.

Computational studies on related benzoyl isothiocyanates and their derivatives have shown that the nature of the substituents on the aromatic ring significantly impacts the electronic properties and, consequently, the reactivity of the molecule. By calculating various electronic descriptors, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), one can predict the reactivity. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. It is expected that the LUMO of this compound would be lower in energy compared to unsubstituted benzoyl isothiocyanate, reflecting its increased electrophilicity.

An illustrative table of calculated electronic properties for a series of substituted benzoyl isothiocyanates is shown below to demonstrate how computational data can be used to understand structure-reactivity relationships.

| Substituent (X) on Benzoyl Ring | HOMO Energy (eV) (Illustrative) | LUMO Energy (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| 4-Methoxy | -6.2 | -1.8 | 4.4 |

| Unsubstituted | -6.5 | -2.1 | 4.4 |

| 4-Nitro | -7.0 | -2.8 | 4.2 |

| 3,5-Difluoro | -6.8 | -2.5 | 4.3 |

Note: These are hypothetical values for illustrative purposes. The trend shows that electron-withdrawing groups (like nitro and difluoro) lower both HOMO and LUMO energies, with the lowering of the LUMO being particularly significant for reactivity towards nucleophiles.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Acyl Isothiocyanates

The synthesis of acyl isothiocyanates, including 3,5-difluorobenzoyl isothiocyanate, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future trajectory of research in this area is geared towards the development of more sustainable and efficient synthetic protocols.

One promising avenue is the advancement of methods that utilize carboxylic acids as direct precursors, circumventing the need for the often-problematic conversion to acyl chlorides. Research has shown the potential of using reagents like trichloroisocyanuric acid in combination with triphenylphosphine (B44618) for the one-pot synthesis of aroyl isothiocyanates from carboxylic acids. nih.gov Further investigation into alternative, greener activating agents and solvent systems will be crucial. The use of deep eutectic solvents (DESs), for instance, has shown promise as both a reaction medium and catalyst in related syntheses, offering benefits such as biodegradability and low volatility. nih.gov

Another key area of development is the utilization of elemental sulfur as a sulfur source. Recent studies have highlighted amine-catalyzed sulfurization of isocyanides with elemental sulfur as a more sustainable route to isothiocyanates. mdpi.com Adapting this methodology for the synthesis of acyl isothiocyanates like this compound could significantly reduce the environmental impact of their production. Microwave-assisted synthesis also presents a viable path towards faster and more energy-efficient processes. nih.gov

The table below summarizes some emerging sustainable synthetic approaches for acyl isothiocyanates that warrant further investigation for the synthesis of this compound.

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Direct Carboxylic Acid Conversion | Avoids use of harsh chlorinating agents; often one-pot procedures. | Development of milder and more efficient activating systems. |

| Elemental Sulfur-Based Methods | Utilizes an abundant and less toxic sulfur source; promotes green chemistry principles. | Exploration of suitable catalysts and reaction conditions for aroyl isocyanides. |

| Microwave-Assisted Synthesis | Rapid reaction times; improved energy efficiency; potential for higher yields. | Optimization of microwave parameters for the synthesis from 3,5-difluorobenzoic acid or its derivatives. |

| Deep Eutectic Solvents (DESs) | Green and biodegradable solvents; can also act as catalysts; easy product separation. | Screening of various DES compositions to find the optimal medium for the synthesis. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the isothiocyanate carbon and the carbonyl carbon, as well as the influence of the electron-withdrawing fluorine atoms. While its reactions with nucleophiles to form thiourea (B124793) derivatives are well-established, there is a vast, underexplored landscape of its reactivity.

Future research should focus on uncovering novel cycloaddition reactions. Acyl isothiocyanates are known to participate in [3+2] and other cycloadditions to form various heterocyclic systems. rsc.org The specific electronic properties of this compound could lead to unique regioselectivity and stereoselectivity in these reactions, providing access to novel fluorinated heterocycles with potential biological activity.

Another area of interest is the exploration of this compound as a precursor for other reactive intermediates. For instance, its reaction with specific reagents could lead to the in-situ generation of novel nitrilium ions or other electrophilic species, which can then be trapped by various nucleophiles to construct complex molecular architectures.

Furthermore, the potential for this compound to act as a thiocyanate (B1210189) transfer reagent has been demonstrated for other aroyl isothiocyanates. mdpi.com Investigating the scope and limitations of this reactivity with the difluorinated analogue could lead to new synthetic methodologies for the introduction of the thiocyanate group. The influence of the fluorine atoms on the efficiency and selectivity of this transfer process would be a key aspect to study.

Expansion of Synthetic Applications in Advanced Materials Science or Specialized Chemical Synthesis

The unique properties imparted by the fluorine atoms—such as increased thermal stability, altered electronic characteristics, and potential for specific non-covalent interactions—make this compound an attractive building block for advanced materials and specialized chemicals.

In the realm of materials science , future research could explore the incorporation of this compound into polymer backbones or as a functional side group. The resulting fluorinated polymers could exhibit desirable properties such as enhanced thermal resistance, hydrophobicity, and specific optical or electronic characteristics. For instance, its use in the synthesis of specialty polymers for applications in electronics or as high-performance coatings warrants investigation. There is also potential for its use in the development of novel liquid crystalline materials, an area where fluorinated N-benzoyl thioureas have shown promise. acs.org

In specialized chemical synthesis , this compound can serve as a key intermediate for the synthesis of complex, fluorinated molecules with potential applications in medicinal chemistry and agrochemicals. The isothiocyanate group is a versatile handle for the construction of various heterocyclic scaffolds, which are prevalent in biologically active compounds. rsc.orgrsc.org The presence of the difluorobenzoyl moiety could enhance the biological efficacy or modify the pharmacokinetic properties of the resulting molecules. For example, its reaction with amino-functionalized scaffolds could lead to novel classes of enzyme inhibitors or receptor ligands. rsc.org

| Potential Application Area | Rationale and Research Focus |

| Polymer Science | Introduction of fluorine to impart properties like thermal stability, hydrophobicity, and specific electronic characteristics. |

| Liquid Crystals | Fluorine substitution can influence mesophase behavior and stability. |

| Medicinal Chemistry | Fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. |

| Agrochemicals | Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. |

Integration of Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of chemical reactions. For this compound, this integrated approach holds significant promise.

Computational studies , such as those employing Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of the molecule. mdpi.com These calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, to model the transition states of potential reactions, and to understand the influence of the fluorine substituents on the reaction pathways. For example, computational analysis can help in predicting the regioselectivity of cycloaddition reactions or the activation barriers for different synthetic routes.

By combining these theoretical predictions with targeted experimental work, researchers can more efficiently design new reactions and optimize existing ones. For instance, computational screening of potential catalysts for a desired transformation can narrow down the experimental search, saving time and resources. Similarly, understanding the reaction mechanism through computational modeling can guide the optimization of reaction conditions such as temperature, solvent, and catalyst loading.

Future research should aim to build a comprehensive computational model of the reactivity of this compound. This would involve:

Detailed Mechanistic Studies: Elucidating the step-by-step mechanisms of its key reactions.

Predictive Reactivity Models: Developing models that can accurately predict the outcome of its reactions with a wide range of substrates.

In Silico Design of Novel Applications: Using computational methods to design new molecules and materials based on the this compound scaffold with desired properties.

This integrated computational-experimental approach will be instrumental in unlocking the full potential of this versatile fluorinated building block.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3,5-difluorobenzoyl isothiocyanate, and how are they experimentally determined?

- The compound (CAS 23165-29-9) has a molecular formula C₉H₃F₆NS , molecular weight 271.18 g/mol , boiling point 63°C at 1.5 mmHg , and density 1.485 g/mL at 25°C . These properties are typically determined via techniques such as differential scanning calorimetry (DSC) for melting point, gas chromatography-mass spectrometry (GC-MS) for purity, and nuclear magnetic resonance (NMR) for structural confirmation. Computational methods like density functional theory (DFT) can predict vibrational spectra and thermodynamic properties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- The compound is classified as acute toxicity Category 3 (oral) and causes skin/eye irritation (Category 2) . Handling requires:

- Use of fume hoods and ABEK-type respirators to avoid inhalation .

- Personal protective equipment (PPE): nitrile gloves, chemical-resistant goggles, and lab coats.

- Storage in airtight containers under inert atmosphere (e.g., nitrogen) at 0–6°C to prevent hydrolysis .

Q. How is this compound synthesized, and what purification methods are recommended?

- Synthesis involves reacting 3,5-difluorobenzoyl chloride with ammonium thiocyanate in anhydrous solvents like dichloromethane. Purification is achieved via vacuum distillation (due to its low boiling point) or column chromatography using silica gel with hexane/ethyl acetate gradients. Purity (>98%) is verified by HPLC or ¹H/¹³C NMR .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the spectroscopic and electronic properties of this compound?

- DFT studies (e.g., B3LYP/6-311++G(d,p)) predict FT-IR and Raman spectra with high accuracy, identifying key vibrational modes such as the N=C=S stretch (~2050 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) . HOMO-LUMO analysis reveals an energy gap of ~5.2 eV , indicating moderate reactivity. Nonlinear optical (NLO) properties, such as hyperpolarizability, suggest potential in photonic materials .

Q. What role does this compound play in synthesizing chiral thioureas for asymmetric catalysis?

- Reacting this compound with chiral amines (e.g., D-mannitol derivatives) yields thioureas that act as organocatalysts. For example, these thioureas facilitate Henry reactions (nitroaldol) with enantiomeric excess (>80%) via dual hydrogen-bond activation of substrates. The electron-withdrawing trifluoromethyl groups enhance electrophilicity, improving catalytic efficiency .

Q. How is this compound utilized in constructing heterocyclic frameworks for medicinal chemistry?

- It reacts with 4-(benzo[d]thiazol-2-yl)benzenamine to form aryl thioureas , which cyclize under acidic conditions into 1,3,5-oxadiazinane-4-thiones or triazinane-2-thiones . These heterocycles show antimicrobial activity against Staphylococcus aureus (MIC: 2–9 µg/mL) and are studied as kinase inhibitors for inflammatory diseases .

Q. What analytical strategies resolve contradictions in reported reaction yields or byproduct formation?

- Discrepancies in yields (e.g., 70–90% in thiourea synthesis) arise from moisture sensitivity of the isothiocyanate. Strategies include:

- In-situ FT-IR monitoring to track reaction progress.

- LC-MS to identify hydrolyzed byproducts (e.g., 3,5-difluorobenzamide).

- Optimizing solvent polarity (DMF vs. THF) to suppress side reactions .

Methodological Considerations

- Spectroscopic Analysis : Assign FT-IR peaks using DFT-calculated vibrational modes and cross-validate with experimental data .

- Reaction Optimization : Use DoE (Design of Experiments) to balance stoichiometry, temperature, and solvent effects in thiourea synthesis .

- Toxicity Mitigation : Implement greener alternatives (e.g., ionic liquid solvents) to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.